N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine
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Description
“3,5-Dimethoxybenzylamine” is an organic compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . “1-Methyl-3-phenylpropylamine” is another organic compound with the molecular formula C10H15N . It has a molecular weight of 149.23 .
Synthesis Analysis
The synthesis of these compounds might involve various organic reactions. For instance, “3,5-Dimethoxybenzylamine” was prepared by LiAlH4-reduction of 3,5-dimethoxybenzaldoxime .Molecular Structure Analysis
The molecular structure of these compounds can be represented by their SMILES strings. For “3,5-Dimethoxybenzylamine”, the SMILES string is COc1cc(CN)cc(OC)c1 . For “1-Methyl-3-phenylpropylamine”, the SMILES string is NCCCc1ccccc1 .Physical and Chemical Properties Analysis
“3,5-Dimethoxybenzylamine” is a solid with a refractive index of 1.542 (lit.), a boiling point of 94-96 °C/0.1 mmHg (lit.), a melting point of 35-37 °C (lit.), and a density of 1.106 g/mL at 25 °C (lit.) . “1-Methyl-3-phenylpropylamine” is a liquid with a refractive index of 1.514 (lit.), a boiling point of 228-232 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .Safety and Hazards
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-phenylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(9-10-16-7-5-4-6-8-16)20-14-17-11-18(21-2)13-19(12-17)22-3/h4-8,11-13,15,20H,9-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCXAYHOHWMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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